molecular formula C11H8N4O3 B14620727 5-Nitro-N-(pyridin-4-yl)pyridine-3-carboxamide CAS No. 60524-34-7

5-Nitro-N-(pyridin-4-yl)pyridine-3-carboxamide

Cat. No.: B14620727
CAS No.: 60524-34-7
M. Wt: 244.21 g/mol
InChI Key: SVHXSMILZWYSKH-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- is a compound belonging to the class of pyridinecarboxamides It is characterized by the presence of a nitro group at the 5-position and a pyridinyl group at the N-position of the carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- typically involves the nitration of pyridinecarboxamide derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 3-Pyridinecarboxamide, 5-amino-N-4-pyridinyl-.

    Substitution: Formation of various substituted pyridinecarboxamides depending on the nucleophile used.

Scientific Research Applications

3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The pyridinyl group can enhance the binding affinity to specific targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxamide, 5-nitro-N-3-pyridinyl-
  • 3-Pyridinecarboxamide, 5-nitro-N-2-pyridinyl-
  • 3-Pyridinecarboxamide, 4-nitro-N-4-pyridinyl-

Uniqueness

3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the nitro and pyridinyl groups influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

60524-34-7

Molecular Formula

C11H8N4O3

Molecular Weight

244.21 g/mol

IUPAC Name

5-nitro-N-pyridin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H8N4O3/c16-11(14-9-1-3-12-4-2-9)8-5-10(15(17)18)7-13-6-8/h1-7H,(H,12,14,16)

InChI Key

SVHXSMILZWYSKH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=CC(=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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